molecular formula C24H22N4O2 B2383472 3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide CAS No. 321553-15-5

3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide

Cat. No.: B2383472
CAS No.: 321553-15-5
M. Wt: 398.466
InChI Key: ZAFMOAJLRYOCFJ-UHFFFAOYSA-N
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Description

3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide is a complex organic compound with a unique structure that makes it of interest in various fields of scientific research This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with dimethylamino, phenoxyphenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone, followed by subsequent functionalization steps to introduce the dimethylamino, phenoxyphenyl, and phenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

    Substitution: The aromatic rings and the pyrazole ring can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings or the pyrazole ring.

Scientific Research Applications

3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any therapeutic properties.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide include other pyrazole derivatives with different substituents. Examples include:

  • 3-(dimethylamino)-4-(4-methoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide
  • 3-(dimethylamino)-4-(4-chlorophenyl)-N-phenyl-1H-pyrazole-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the phenoxyphenyl group, in particular, may influence its reactivity and interactions with biological targets, setting it apart from other similar compounds.

Biological Activity

3-(Dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide, a compound belonging to the pyrazole family, has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including antitumor properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C24H22N4O2
  • Molecular Weight : 398.46 g/mol
  • CAS Number : [1412828]

Biological Activity Overview

Pyrazole derivatives are known for their broad spectrum of biological activities, including:

  • Antitumor
  • Anti-inflammatory
  • Antimicrobial
  • Antiviral
  • Analgesic

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit significant antitumor effects. For instance, a review highlighted that various pyrazole derivatives inhibited the growth of cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from low micromolar to nanomolar concentrations .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)
Compound 5HeLa1.7 ± 0.6
Compound 22Molt/47.4 - 71
Compound 31MCF-71.6

The mechanisms underlying the antitumor activity of pyrazole derivatives often involve:

  • Inhibition of DNA synthesis : Some compounds have shown the ability to alkylate DNA, thereby preventing cancer cell proliferation.
  • Induction of apoptosis : Several studies have demonstrated that pyrazole derivatives can trigger apoptotic pathways in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrazole ring significantly influence biological activity. For example:

  • The presence of electron-donating groups enhances activity against certain cancer cell lines.
  • Substituents at specific positions on the phenyl rings also affect potency and selectivity.

Case Studies

A notable study investigated the efficacy of a series of pyrazole derivatives against various cancer cell lines, demonstrating that specific structural modifications led to improved cytotoxicity and selectivity. The study concluded that compounds with a dimethylamino group exhibited enhanced interaction with cellular targets compared to their unsubstituted counterparts .

Properties

IUPAC Name

3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenylpyrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-27(2)23-22(17-28(26-23)24(29)25-19-9-5-3-6-10-19)18-13-15-21(16-14-18)30-20-11-7-4-8-12-20/h3-17H,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFMOAJLRYOCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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